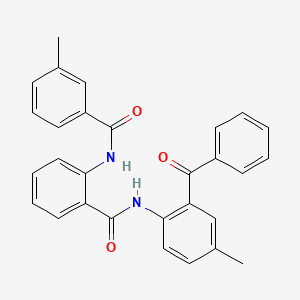
N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide (also known as N-benzamide) is a synthetic organic compound that has been widely used in the fields of biochemistry, pharmacology, and chemical engineering. It is a white, odorless, crystalline solid that is soluble in water and ethanol. N-benzamide has been used in the synthesis of a variety of compounds and has been found to possess a variety of biological activities.
Mecanismo De Acción
N-benzamide has been found to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including statins, anticoagulants, and anti-inflammatory agents. In addition, it has been found to inhibit the activity of aldehyde oxidase, which is involved in the metabolism of a variety of drugs.
Biochemical and Physiological Effects
N-benzamide has been found to possess a variety of biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes and aldehyde oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzamide is a relatively easy compound to synthesize and is widely available commercially. It is also relatively stable and has a low toxicity. However, it is not soluble in organic solvents, which can limit its use in certain experiments. In addition, its low solubility in water can make it difficult to work with in aqueous solutions.
Direcciones Futuras
N-benzamide has a variety of potential applications in the fields of biochemistry, pharmacology, and chemical engineering. Further research is needed to explore the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory, anti-cancer, and anti-oxidant agent. In addition, further research is needed to explore the potential use of N-benzamide as an inhibitor of enzymes involved in the metabolism of drugs. Finally, further research is needed to explore the potential use of N-benzamide as a substrate in the synthesis of a variety of compounds.
Métodos De Síntesis
N-benzamide is typically synthesized through the reaction of 4-methylbenzaldehyde and benzoyl chloride in anhydrous ethanol. The reaction is catalyzed by a base, such as potassium carbonate, and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
N-benzamide has been widely studied in the fields of biochemistry, pharmacology, and chemical engineering. It has been used as a substrate in the synthesis of a variety of compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used in the study of protein-protein interactions and to study the effects of various drugs on the human body.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-methylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3/c1-19-9-8-12-22(17-19)28(33)30-25-14-7-6-13-23(25)29(34)31-26-16-15-20(2)18-24(26)27(32)21-10-4-3-5-11-21/h3-18H,1-2H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHLBWZQJDEXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)

![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)
![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)

![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)

![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)
![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6524400.png)